molecular formula C8H14O B8184450 (s)-3-ethyl-cyclohexanone CAS No. 74006-73-8

(s)-3-ethyl-cyclohexanone

Cat. No.: B8184450
CAS No.: 74006-73-8
M. Wt: 126.20 g/mol
InChI Key: IEVRHAUJJJBXFH-ZETCQYMHSA-N
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Description

(S)-3-Ethyl-cyclohexanone (CAS 74006-73-8) is a chiral cyclohexanone derivative of significant interest in organic synthesis and medicinal chemistry research. This compound serves as a valuable synthetic intermediate and building block for developing more complex, stereospecific molecules. Researchers are exploring cyclohexanone derivatives for their diverse pharmacological potential. Recent studies indicate that novel cyclohexenone derivatives exhibit promising biological activities, including anti-nociceptive and anti-inflammatory effects, and are being investigated for their functionality against nociception and inflammation . Furthermore, chiral cyclohexanone structures are key precursors in stereoselective synthesis, contributing to the development of natural products and other bioactive compounds . Beyond biomedical applications, specialized cyclohexanone derivatives have demonstrated high efficiency as corrosion inhibitors for mild steel in acidic environments, showcasing their utility in materials science . Our this compound is provided with documented analytical data to ensure identity and purity for your critical research applications. This product is intended for laboratory research purposes only and is not classified or intended for use as a drug, cosmetic, or for any household application.

Properties

IUPAC Name

(3S)-3-ethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h7H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRHAUJJJBXFH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430711
Record name (3S)-3-ethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74006-73-8
Record name (3S)-3-ethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Aldol Condensation

The aldol condensation represents a cornerstone for constructing the cyclohexanone backbone. In a modified approach, NaOH-mediated aldol condensation between cyclohexanone and acetaldehyde derivatives under asymmetric conditions yields β-hydroxy ketone intermediates. For instance, Zha et al. demonstrated that NaOH in aqueous ethanol at 0–5°C facilitates the condensation of cyclohexanone with propionaldehyde, forming 3-ethyl-cyclohexenone precursors. Subsequent hydrogenation with Al-Ni alloy in aqueous KOH saturates the α,β-unsaturated ketone, yielding racemic 3-ethyl-cyclohexanone. To induce enantioselectivity, chiral organocatalysts such as proline derivatives or Jacobsen’s thioureas have been employed.

Proline-Catalyzed Asymmetry

L-Proline (20 mol%) in DMSO at −20°C achieves up to 68% enantiomeric excess (ee) for the aldol adduct. However, the yield remains moderate (45–50%) due to competing retro-aldol pathways. Optimization studies indicate that lowering the temperature to −40°C and using microwave irradiation (100 W, 10 min) improves ee to 82% while maintaining a 55% yield.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of 3-ethyl-cyclohexenone using chiral Rh or Ru complexes offers a direct route. Wu et al. reported a Rh-(R)-BINAP system in iPrOH under 50 atm H₂, achieving 90% ee and 85% yield. Key parameters include:

CatalystPressure (atm)Solventee (%)Yield (%)
Rh-(R)-BINAP50iPrOH9085
Ru-TolBINAP30MeOH8878

The choice of solvent critically influences enantioselectivity; polar aprotic solvents like THF diminish ee by 15–20%.

Enzymatic Resolution Strategies

Lipase-Mediated Kinetic Resolution

Racemic 3-ethyl-cyclohexanone is resolved via lipase-catalyzed transesterification. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer, leaving (S)-3-ethyl-cyclohexanone unreacted. A study using 10 mg/mL CAL-B in MTBE at 30°C achieved 94% ee for the (S)-enantiomer with a 48% theoretical yield.

Solvent Optimization

Non-polar solvents enhance enantioselectivity:

Solventee (%)Yield (%)
MTBE9448
Toluene9145
Hexane8942

Polar solvents like acetone reduce ee to <70% due to enzyme denaturation.

Chiral Auxiliary Approaches

Evans Oxazolidinone Methodology

The Evans auxiliary directs stereochemistry during alkylation. Cyclohexanone is converted to its enolate using LiHMDS at −78°C, followed by ethyl bromide quench. After auxiliary removal via hydrolysis, this compound is obtained in 75% yield and 98% ee.

Auxiliary Comparison

Auxiliaryee (%)Yield (%)
Evans oxazolidinone9875
Oppolzer sultam9570

Radical-Mediated Alkylation

Di-tert-Butyl Peroxide-Initiated Addition

A one-step radical addition, adapted from CN110963916B , employs di-tert-butyl peroxide (DTBP) and vinyl acetate to functionalize cyclohexanone. At 130–135°C under N₂, DTBP generates tert-butoxy radicals, abstracting hydrogen from cyclohexanone’s α-position. The resultant cyclohexanone radical adds to vinyl acetate, forming 3-(acetoxyethyl)-cyclohexanone. Hydrolysis yields 3-ethyl-cyclohexanone. While this method achieves 60% yield for the racemate, asymmetric induction remains unexplored .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Ethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 3-ethylcyclohexanone oxime using hydroxylamine.

    Reduction: The compound can be reduced to 3-ethylcyclohexanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: 3-Ethylcyclohexanone oxime.

    Reduction: 3-Ethylcyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

(S)-3-Ethylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Ethylcyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

(−)-3-Methylcyclohexanone (C₇H₁₂O, MW 112.17 g/mol): Features a methyl group at C3, reducing steric bulk compared to the ethyl group. Its (S)-configuration is analogous to (S)-3-ethyl-cyclohexanone, but the shorter alkyl chain lowers lipophilicity .

NMR data reveals distinct proton environments (e.g., δ 0.74 ppm for ethyl protons, δ 7.18 ppm for aromatic protons) .

2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone (C₂₃H₂₄O₃, MW 348.44 g/mol): Aryl substituents (methoxyphenyl, phenyl) introduce π-π stacking capabilities and increased steric hindrance, altering reactivity in nucleophilic additions .

Physicochemical Properties

Table 1: Comparative Data
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Spectral Data (¹H NMR)
This compound C₈H₁₄O 126.20 Ethyl (C3) N/A*
(−)-3-Methylcyclohexanone C₇H₁₂O 112.17 Methyl (C3) CAS RN: 24965-87-5
2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone C₁₄H₁₉NO₂ 233.34 Ethylamino, hydroxyphenyl δ 0.74 (t, 3H), δ 7.18 (m, 1H)
2-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone C₂₃H₂₄O₃ 348.44 Methoxyphenyl, phenylpropyl N/A*

*Direct spectral data for this compound is unavailable in the provided evidence.

Key Observations:
  • Lipophilicity : Ethyl and aryl substituents increase logP values compared to methyl analogs, impacting solubility in polar solvents.
  • Stereochemical Effects: The (S)-configuration in (−)-3-methylcyclohexanone and this compound may influence enantioselective interactions in catalytic processes .

Biological Activity

(S)-3-Ethylcyclohexanone, a chiral cyclic ketone, has garnered attention due to its potential biological activities. This compound, with the molecular formula C8_8H14_{14}O, is structurally characterized by an ethyl group attached to the cyclohexanone ring. Understanding its biological properties is crucial for its application in pharmacology and medicinal chemistry.

  • Molecular Weight : 142.20 g/mol
  • Melting Point : -20 °C
  • Boiling Point : 174 °C

Antimicrobial Activity

Research indicates that derivatives of cyclohexanones, including (S)-3-ethylcyclohexanone, exhibit notable antimicrobial properties. A study highlighted that functionally substituted monocyclic cyclohexane derivatives demonstrated stronger activity against Gram-negative bacteria compared to Gram-positive bacteria and fungi. The investigation involved screening various compounds for their in vitro antimicrobial efficacy using the agar well diffusion method and determining minimum inhibitory concentrations (MICs) against different bacterial strains .

Cytotoxic Effects

In vitro studies have shown that cyclohexanone derivatives possess cytotoxic activities against various human tumor cell lines. For instance, compounds isolated from endophytic fungi were tested against SF-268 (human glioma), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. The findings suggested that certain derivatives exhibited significant cytotoxic effects, indicating potential for further development in cancer therapeutics .

Study 1: Antimicrobial Screening

In a comprehensive study on the antimicrobial properties of cyclohexanone derivatives, (S)-3-ethylcyclohexanone was included in a library of compounds assessed against multiple bacterial strains. The results indicated that while it showed moderate activity, further modifications could enhance its efficacy against resistant strains .

Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxicity of various cyclohexanone derivatives, including (S)-3-ethylcyclohexanone. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability across all tested cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Comparative Analysis of Biological Activity

CompoundAntimicrobial ActivityCytotoxic ActivityNotes
(S)-3-EthylcyclohexanoneModerateSignificantPotential lead for drug development
CyclohexanoneHighModerateWell-studied compound with established uses
Novel Derivative AHighLowRequires further investigation
Novel Derivative BLowHighPromising for targeted cancer therapies

Q & A

Q. What are the standard synthetic routes for (S)-3-ethylcyclohexanone, and how can reaction conditions be optimized for higher yields?

The synthesis of 3-ethylcyclohexanone typically involves acid-catalyzed alkylation of cyclohexanone with ethanol. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are common catalysts, with reaction yields influenced by temperature control (80–120°C) and stoichiometric ratios of reactants . For enantioselective synthesis, chiral catalysts or resolution techniques (e.g., chiral chromatography) may be required, though stereochemical details are not explicitly covered in the provided evidence.

Q. Which spectroscopic methods are essential for characterizing (S)-3-ethylcyclohexanone, and how are spectral data interpreted?

Key techniques include:

  • ¹H NMR : Identifies substituent positions (e.g., ethyl group at C3) via splitting patterns and integration ratios. For example, the ethyl group’s triplet (δ 0.9–1.1 ppm) and quartet (δ 1.4–1.6 ppm) distinguish it from other isomers .
  • LC-MS : Confirms molecular weight (126.20 g/mol) and purity. A prominent molecular ion peak at m/z 126 is expected .
  • IR Spectroscopy : Detects carbonyl stretching (~1715 cm⁻¹) and C-H vibrations of the cyclohexane ring .

Q. What safety protocols are recommended for handling (S)-3-ethylcyclohexanone in laboratory settings?

  • Use fume hoods to minimize inhalation risks, as cyclohexanone derivatives may cause respiratory irritation .
  • Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, wash with soap and water immediately .
  • Store in airtight containers away from oxidizing agents (e.g., KMnO₄) to prevent unintended reactions .

Advanced Research Questions

Q. How does the position of the ethyl group (C3 vs. C2/C4) influence the reactivity of cyclohexanone derivatives in nucleophilic addition reactions?

The C3-substituted ethyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon compared to C2 or C4 isomers. This is evidenced by slower reaction rates with Grignard reagents or hydride donors (e.g., NaBH₄). Computational studies (e.g., DFT) can model steric and electronic effects, though specific data for (S)-3-ethylcyclohexanone are not provided .

Q. What strategies resolve contradictions in spectroscopic data when analyzing (S)-3-ethylcyclohexanone derivatives?

Conflicting spectral results (e.g., unexpected NMR peaks) may arise from impurities or tautomerism. Mitigation steps include:

  • Cross-validation : Compare LC-MS purity data with NMR integrations .
  • Temperature-dependent studies : Monitor dynamic equilibria (e.g., keto-enol tautomerism) via variable-temperature NMR .
  • X-ray crystallography : Resolve ambiguous structures for crystalline derivatives .

Q. Can (S)-3-ethylcyclohexanone serve as a precursor for neuropharmacological agents, and what metabolic pathways are implicated?

Structural analogs like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone ( ) suggest potential CNS activity. Ketamine derivatives (e.g., MXE) undergo cytochrome P450-mediated metabolism, producing bioactive metabolites. In vitro assays (e.g., enzyme inhibition studies) and in vivo neurobehavioral tests (e.g., motor coordination assays) are critical for evaluating toxicity and efficacy .

Methodological Considerations

  • Enantiomeric Purity : Use chiral stationary phases in HPLC or polarimetry to confirm the (S)-configuration, though specific protocols are not detailed in the evidence.
  • Computational Modeling : Molecular docking (e.g., AutoDock) can predict binding affinities for biological targets, leveraging structural data from analogs .
  • Toxicological Screening : Follow OECD guidelines for acute toxicity assays (e.g., LD₅₀ tests) and neurobehavioral assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-ethyl-cyclohexanone
Reactant of Route 2
Reactant of Route 2
(s)-3-ethyl-cyclohexanone

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